4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Description
Properties
IUPAC Name |
4-(4-iodopyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDBEHZCSTWVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Cyclohexanone with 4-Iodopyrazole
A common method involves the nucleophilic substitution reaction between 4-iodopyrazole and cyclohexanone under conditions that promote the formation of the N-pyrazolyl cyclohexanone. This can be facilitated by:
- Using base catalysts to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
- Employing solvents such as ethyl acetate or polar aprotic solvents to dissolve reactants.
- Heating the reaction mixture to moderate temperatures (e.g., 80–120 °C) to promote coupling.
However, literature indicates that direct alkylation may require careful control to avoid side reactions such as poly-substitution or iodide displacement.
T3P-Promoted Coupling Reactions
Recent advances have demonstrated the use of propylphosphonic anhydride (T3P) as a coupling agent for the synthesis of N-alkenylated heterocycles, including pyrazole derivatives. The method involves:
- Reacting cyclohexanone with pyrazole derivatives in the presence of T3P (typically 50 wt% in ethyl acetate).
- Conducting the reaction at elevated temperatures (120–160 °C) for short reaction times (20 min to 1 hour).
- This method avoids the need for pre-activation of the pyrazole or the ketone and can proceed with high selectivity and yield.
In the context of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, the T3P-promoted protocol offers an efficient route by coupling cyclohexanone with 4-iodopyrazole directly, minimizing harsh conditions and purification steps.
Iodination of Preformed Pyrazolyl Cyclohexanone
An alternative route involves:
- First synthesizing 4-(1H-pyrazol-1-yl)cyclohexanone via N-alkylation of cyclohexanone with pyrazole.
- Subsequently performing selective iodination at the 4-position of the pyrazole ring using iodine or iodinating reagents such as N-iodosuccinimide (NIS).
- This step requires careful control of reaction conditions to avoid over-iodination or side reactions on the cyclohexanone ring.
Reduction and Functional Group Transformations
Some synthetic routes involve:
- Protection of amine groups or pyrazole nitrogen atoms (e.g., Cbz-protection).
- Reduction steps (e.g., Pd/C hydrogenation) to modify intermediates.
- These steps may be necessary when the pyrazole ring or cyclohexanone is part of a more complex synthetic sequence leading to the iodinated target.
Research Findings and Data Summary
| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct N-alkylation | 4-iodopyrazole, cyclohexanone, base catalyst, heat | Moderate | Requires careful base and temperature control to avoid side reactions. |
| T3P-Promoted coupling | Cyclohexanone (3 equiv), 4-iodopyrazole, T3P (1.5 equiv), EtOAc, 120–160 °C, 20–60 min | 60–70 | Efficient, mild conditions, minimal purification, scalable. |
| Post-synthetic iodination | 4-(1H-pyrazol-1-yl)cyclohexanone, NIS or iodine, solvent | Moderate | Selective iodination possible but requires optimization to prevent over-iodination. |
| Multi-step synthesis with protection and reduction | Cbz-protection, Pd/C hydrogenation, iodination steps | Variable | Used for complex derivatives; more laborious but allows functional group tolerance. |
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic chemical shifts confirm the pyrazole ring and cyclohexanone moiety. For example, ^1H NMR shows signals corresponding to the cyclohexanone methylene protons and the pyrazole aromatic protons.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C9H11IN2O.
- Purification: Flash column chromatography on silica gel with gradients of ethyl acetate in hexane is typically used to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is in the development of anticancer agents. Studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the iodo group enhances the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents for cancer treatment .
Inhibition of Enzymatic Activity
This compound has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. The presence of the iodo substituent may enhance binding affinity to these enzymes, making it a candidate for further pharmacological studies .
Materials Science
Synthesis of Functional Materials
This compound is utilized in the synthesis of novel materials with potential applications in electronics and photonics. Its ability to form stable complexes with metals makes it suitable for developing sensors and catalysts. Research has shown that incorporating this compound into polymer matrices can enhance the electrical properties and thermal stability of the materials .
Photoresponsive Materials
The compound's structural characteristics allow it to be explored in photoresponsive systems. When integrated into polymers, it can respond to light stimuli, leading to applications in smart materials that change properties under illumination .
Agricultural Chemistry
Pesticidal Properties
Recent studies have indicated that compounds similar to this compound possess pesticidal activity. The iodo group may enhance the bioactivity against pests, making it a candidate for developing new agrochemicals aimed at improving crop protection. Research into its efficacy against specific pests is ongoing, with promising preliminary results suggesting potential use as a biopesticide .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Enzyme inhibition | Potential COX enzyme inhibitor | |
| Materials Science | Synthesis of functional materials | Enhances electrical properties and thermal stability |
| Photoresponsive materials | Smart materials that respond to light | |
| Agricultural Chemistry | Pesticidal properties | Potential biopesticide with promising efficacy |
Mechanism of Action
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain targets. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Substituent Effects: Cyclohexanone Derivatives
Structural Insights :
Pyrazole-Containing Analogues
Functional Comparisons :
- Pyrazolone vs. Pyrazole : The pyrazolone ring in introduces a ketone group adjacent to the pyrazole nitrogen, enhancing hydrogen-bonding capacity and metal coordination ability, unlike the simpler pyrazole in the target compound .
- Heterocyclic Core: The pyrimidine-iodo-pyrazole derivative () exhibits herbicidal activity, suggesting that the target compound’s cyclohexanone core could be modified for similar agrochemical applications .
Biological Activity
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanone moiety attached to a pyrazole ring with an iodine substituent. The molecular formula is , and its structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Pharmaceutical Applications : This compound is being explored for its potential in anti-inflammatory and anticancer therapies.
Agrochemical Uses : It shows promise in developing herbicides due to its ability to disrupt biological pathways in plants.
Material Science : Research is ongoing regarding its use in synthesizing novel materials with unique electronic properties.
The mechanisms through which this compound exerts its effects vary based on the application:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or tumor growth.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that contribute to disease states.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated the following IC50 values for different derivatives:
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 15 | A549 (Lung) |
| Derivative B | 22 | HeLa (Cervical) |
| Derivative C | 30 | MCF-7 (Breast) |
These findings suggest potential use in cancer therapy, particularly for lung and cervical cancers.
Anti-inflammatory Effects
In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines. This indicates its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated potent anticancer activity against specific cell lines, highlighting their potential as therapeutic agents .
- Anti-inflammatory Activity : Research indicated that this compound could significantly inhibit the secretion of inflammatory mediators in cellular models, suggesting its utility in managing chronic inflammatory conditions .
- Mechanistic Insights : Investigations into the molecular targets revealed that these compounds could modulate critical pathways involved in cell proliferation and apoptosis, thereby influencing tumor growth dynamics .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, and how can reaction conditions be optimized?
A common approach involves multi-step heterocyclic synthesis. For example, the pyrazole ring can be functionalized via iodination using iodine-containing reagents under controlled conditions. Cyclohexanone derivatives are often synthesized via condensation reactions, followed by purification through recrystallization (e.g., methanol or ethanol) . Key parameters include reflux time (e.g., 25–30 hours in xylene for similar heterocycles), stoichiometric ratios of iodinating agents, and post-reaction neutralization with NaOH to isolate the product . Optimization may involve adjusting solvent polarity and temperature to enhance yield.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolve the 3D structure, particularly the spatial arrangement of the iodine atom on the pyrazole ring and the cyclohexanone conformation. Data collection at 296 K with a Bruker D8 Venture diffractometer (Cu-Kα radiation) is typical, achieving R-factors < 0.05 for high precision .
- NMR/FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for cyclohexanone) and monitor iodine’s electronic effects on pyrazole protons (e.g., deshielding in ¹H NMR) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?
The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, enabling aryl-aryl bond formation. Methodologically, use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and reflux in DMF/H₂O (1:1) for 12–24 hours. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc) . The steric bulk of the cyclohexanone moiety may require longer reaction times compared to planar analogs.
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Bioisosteric replacement : Substitute iodine with other halogens (e.g., Br, Cl) or functional groups (e.g., CF₃) and compare binding affinities in target assays .
- Pharmacophore modeling : Use crystal structure data (e.g., torsion angles from X-ray studies) to align the compound with known bioactive pyrazole derivatives in docking simulations (e.g., AutoDock Vina) .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling) to correlate substituent effects with activity .
Q. How can computational modeling predict the compound’s electronic properties and interaction with biological targets?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using crystal structures of target proteins (e.g., COX-2 or kinases) to assess stability of hydrogen bonds with the cyclohexanone carbonyl .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) up to 300°C to determine decomposition points. Cyclohexanone derivatives typically degrade above 150°C .
- pH stability : Use HPLC to monitor hydrolysis of the pyrazole-cyclohexanone linkage in buffered solutions (pH 1–13). Iodo-substituted pyrazoles are generally stable in neutral conditions but may dehalogenate under strong acids/bases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
